molecular formula C12H21ClN2O2 B2530799 Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride CAS No. 2307552-64-1

Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride

Cat. No.: B2530799
CAS No.: 2307552-64-1
M. Wt: 260.76
InChI Key: YRIJBHIXFCYYAM-UHFFFAOYSA-N
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Description

Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidine ring, followed by the construction of the tetrahydrofuran-fused pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride stands out due to its unique combination of a piperidine ring and a tetrahydrofuran-fused pyrrole ring. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl(piperidin-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2.ClH/c15-12(9-2-1-3-13-4-9)14-5-10-7-16-8-11(10)6-14;/h9-11,13H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIJBHIXFCYYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CC3COCC3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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